molecular formula C11H12ClN5O2 B2744688 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide CAS No. 920436-56-2

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide

Cat. No. B2744688
M. Wt: 281.7
InChI Key: WFNXUVWKQVWYOO-UHFFFAOYSA-N
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Description

“N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide” is a complex organic compound. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The compound also has a chlorophenyl group, an acetamide group, and a methoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrazole ring, the chlorophenyl group, and the acetamide and methoxy groups . These functional groups would likely influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the tetrazole ring might undergo reactions with electrophiles, and the acetamide group could participate in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar acetamide and methoxy groups might enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide compounds were synthesized, indicating the interest in synthesizing and characterizing compounds with complex structures for potential applications in biological and chemical studies. These compounds were screened for activity against various enzymes, showcasing a typical application in discovering new bioactive molecules (Rehman et al., 2013).

Molecular Docking and Structure Analysis

  • Docking studies and crystal structure determination of tetrazole derivatives, including compounds similar to the one , illustrate the computational and experimental methods used to understand the interaction of molecules with biological targets. This type of research is critical for designing compounds with specific biological activities (Al-Hourani et al., 2015).

Environmental Impact Studies

  • Research on the detection of herbicides and their degradation products in natural water samples, such as the study involving dimethenamid and flufenacet, demonstrates the environmental research applications of chemical compounds. Understanding the environmental fate and transport of chemical compounds is crucial for assessing their ecological impact and for developing strategies to mitigate pollution (Zimmerman et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could include further studies on its synthesis, characterization, and potential applications. It might also be interesting to explore its biological activity and mechanism of action .

properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O2/c1-19-7-11(18)13-6-10-14-15-16-17(10)9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNXUVWKQVWYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide

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